Ethyl Palmitate-d31

Isotopic Enrichment Mass Spectrometry Quantitative Analysis

Ethyl Palmitate-d31 (CAS 1215721-57-5) is a stable isotope-labeled analog of ethyl palmitate, a fatty acid ethyl ester (FAEE). In this molecule, 31 hydrogen atoms on the palmitoyl chain are replaced by deuterium (2H), resulting in a nominal mass increase of 31 Da relative to the unlabeled compound.

Molecular Formula C18H36O2
Molecular Weight 315.7 g/mol
Cat. No. B565282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Palmitate-d31
SynonymsHexadecanoic Acid Ethyl Ester-d31;  Palmitic Acid Ethyl Ester-d31;  Ethyl Hexadecanoate-d31;  NSC 8918-d31; 
Molecular FormulaC18H36O2
Molecular Weight315.7 g/mol
Structural Identifiers
InChIInChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
InChIKeyXIRNKXNNONJFQO-FNWSWSEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl Palmitate-d31: A Perdeuterated Fatty Acid Ethyl Ester Internal Standard for Accurate MS Quantification


Ethyl Palmitate-d31 (CAS 1215721-57-5) is a stable isotope-labeled analog of ethyl palmitate, a fatty acid ethyl ester (FAEE). In this molecule, 31 hydrogen atoms on the palmitoyl chain are replaced by deuterium (2H), resulting in a nominal mass increase of 31 Da relative to the unlabeled compound . This compound serves as an internal standard for the quantification of ethyl palmitate and related palmitate esters in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . As a perdeuterated internal standard, Ethyl Palmitate-d31 corrects for matrix effects, ionization efficiency variations, and sample preparation losses, thereby enabling accurate and precise quantification of endogenous palmitate esters in lipidomics, alcohol biomarker research, and metabolic studies .

Why Unlabeled Ethyl Palmitate or Lower Deuterated Analogs Cannot Substitute Ethyl Palmitate-d31 in Quantitative Bioanalysis


The analytical performance of a deuterated internal standard is critically dependent on the degree of deuterium incorporation and its structural identity to the target analyte. Substituting Ethyl Palmitate-d31 with unlabeled ethyl palmitate (CAS 628-97-7) fails to provide the required mass difference for selective MS detection, rendering it incapable of correcting for matrix effects or ionization variability . Lower deuterated analogs, such as Ethyl Palmitate-d5 (CAS 1215397-47-9) with only five deuterium atoms, offer a smaller mass shift (5 Da vs. 31 Da), which may be insufficient to resolve the internal standard signal from the analyte's natural isotopic envelope, especially at low concentrations . Furthermore, perdeuteration (d31) ensures the internal standard co-elutes with the analyte and exhibits near-identical extraction recovery and ionization efficiency, whereas partially deuterated analogs may show differential chromatographic behavior due to incomplete isotopic substitution, introducing systematic bias in quantification [1].

Ethyl Palmitate-d31: Quantitative Differentiation Evidence Against Comparator Compounds


Isotopic Enrichment: 98 Atom % D Provides >31 Da Mass Shift for Unambiguous MS Resolution

Ethyl Palmitate-d31 is specified with an isotopic enrichment of 98 atom % D . This near-complete perdeuteration yields a nominal mass shift of +31 Da relative to unlabeled ethyl palmitate (MW 284.48), ensuring the internal standard peak is well-resolved from the analyte's [M+H]+ or [M+NH4]+ isotopologues in MS spectra . In contrast, Ethyl Palmitate-d5 offers only a 5 Da mass shift, which may be insufficient for baseline resolution from the natural M+2 or M+4 isotopic peaks of the analyte, particularly at low analyte concentrations or in complex matrices .

Isotopic Enrichment Mass Spectrometry Quantitative Analysis

Purity: ≥98.0% Chemical Purity Supports Reliable Quantitative Standard Preparation

Ethyl Palmitate-d31 is supplied with a minimum chemical purity of 98.0% as determined by HPLC or GC analysis . This high purity ensures that the internal standard contributes negligible background signal and does not introduce interfering impurities that could compromise quantification accuracy. While other deuterated palmitate standards, such as Palmitic Acid-d31, are also available at high purity (e.g., ≥98%), the ethyl ester form of Ethyl Palmitate-d31 specifically matches the target analyte in FAEE profiling studies, eliminating the need for derivatization and reducing potential sources of error .

Chemical Purity Analytical Standard Quality Control

Structural Identity to Ethyl Palmitate Ensures Co-Elution and Matches Extraction Recovery

As a perdeuterated analog of ethyl palmitate, Ethyl Palmitate-d31 is expected to exhibit chromatographic retention time and extraction recovery essentially identical to the unlabeled analyte [1]. This property is fundamental for stable isotope-labeled internal standards (SIL-IS) to effectively correct for matrix effects and sample preparation variability. In contrast, using a structurally similar but non-identical internal standard, such as Palmitic Acid-d31 (a free fatty acid rather than an ethyl ester), may result in differential extraction efficiency and chromatographic behavior, leading to biased quantification .

Co-Elution Extraction Recovery SIL-IS

Application-Specific Validation in FAEE Alcohol Biomarker Analysis

Ethyl Palmitate-d31 is specifically employed as an internal standard in LC-MS/MS methods for the quantification of fatty acid ethyl esters (FAEEs) in biological specimens such as hair and meconium, which are established biomarkers for alcohol consumption [1]. While deuterated standards for other FAEEs exist (e.g., Ethyl Oleate-d5), the use of Ethyl Palmitate-d31 is essential when ethyl palmitate is the primary analyte of interest. Studies have demonstrated that ethyl palmitate is one of the predominant FAEEs synthesized in human subjects following ethanol ingestion, and its accurate quantification is crucial for distinguishing between low-level alcohol exposure and heavy drinking [2].

FAEE Alcohol Biomarker LC-MS/MS

Long-Term Storage Stability Under Recommended Conditions

Ethyl Palmitate-d31 is stable when stored under recommended conditions (e.g., room temperature in a tightly closed container) . Vendors recommend re-analyzing the compound for chemical purity after three years of storage to ensure continued suitability as an analytical standard . This defined stability profile supports procurement planning for multi-year research projects, reducing the frequency of re-qualification and minimizing batch-to-batch variability. While similar stability claims are made for other deuterated fatty acid esters, the explicit 3-year re-analysis guideline provides a clear operational benchmark for laboratory management .

Stability Storage Long-Term Use

Ethyl Palmitate-d31: Optimized Application Scenarios Based on Quantitative Evidence


Accurate Quantification of Ethyl Palmitate in Complex Biological Matrices by LC-MS/MS

Ethyl Palmitate-d31 is the preferred internal standard for quantifying ethyl palmitate in plasma, serum, hair, and meconium samples using LC-MS/MS. Its 31 Da mass shift (vs. 5 Da for d5 analog) ensures baseline resolution from the analyte's isotopic peaks, while its structural identity to ethyl palmitate guarantees co-elution and matched extraction recovery. This minimizes matrix effects and ionization variability, enabling accurate determination of ethyl palmitate concentrations in alcohol biomarker studies .

FAEE Profiling for Alcohol Consumption Monitoring in Clinical and Forensic Toxicology

In the context of FAEE profiling, Ethyl Palmitate-d31 serves as a critical internal standard for the specific quantification of ethyl palmitate, a major FAEE elevated after ethanol ingestion. Its use, alongside other deuterated FAEE standards (e.g., Ethyl Oleate-d5), allows for a comprehensive assessment of alcohol exposure. The high chemical purity (≥98%) and defined stability (3-year re-analysis guideline) of Ethyl Palmitate-d31 support its reliable application in long-term clinical studies and forensic casework .

Metabolic Tracing of Palmitate Esters in Lipidomics Research

For lipidomics studies investigating the metabolism and turnover of palmitate esters, Ethyl Palmitate-d31 can be used as a tracer or internal standard in MS-based assays. The perdeuteration provides a distinct isotopic signature for tracking the incorporation and fate of the ethyl palmitate molecule in cellular and animal models. Its structural identity to the endogenous ester ensures that it follows the same metabolic pathways, offering a more accurate representation of palmitate ester dynamics compared to using free fatty acid internal standards like Palmitic Acid-d31 .

Method Development and Validation for Regulatory Bioanalysis

When developing and validating bioanalytical methods for regulatory submission, the use of a well-characterized SIL-IS like Ethyl Palmitate-d31 is essential. The documented high isotopic enrichment (98 atom % D), high chemical purity (≥98%), and explicit stability guidelines provide the necessary quality attributes for method validation per FDA and EMA guidelines. The 31 Da mass shift reduces the risk of cross-talk and ensures the internal standard meets selectivity requirements, facilitating robust and defensible quantitative assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl Palmitate-d31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.